Lipophilicity Shift: XLogP of 1-Ethylhydantoin Versus 1-Methylhydantoin
The N1-ethyl substitution yields a computed XLogP3 of -0.5 for 1-ethylimidazolidine-2,4-dione [1], whereas 1-methylhydantoin (1-methylimidazolidine-2,4-dione) returns a lower XLogP3 of -1.2 and an ALOGPS value of -1.2 [2]. The increase of approximately 0.7 logP units indicates a measurable reduction in aqueous partitioning relative to the methyl analog, which may translate into altered membrane permeation rates and differential plasma protein binding in pharmacokinetic contexts.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 (PubChem 2021.10.14 release) |
| Comparator Or Baseline | 1-Methylhydantoin: ALOGPS logP = -1.2; XLogP3 ≈ -1.2 |
| Quantified Difference | ΔlogP ≈ +0.7 (target is 0.7 log units more lipophilic) |
| Conditions | Computational prediction; XLogP3 from PubChem, ALOGPS from HMDB |
Why This Matters
A 0.7 logP difference can alter the equilibrium distribution coefficient between aqueous and lipid phases by a factor of approximately 5, which directly influences in vitro assay behavior and in vivo absorption.
- [1] PubChem Compound Summary for CID 521997, 1-Ethylimidazolidine-2,4-dione. Computed XLogP3 value. National Center for Biotechnology Information. View Source
- [2] Human Metabolome Database (HMDB) entry for N-Methylhydantoin (HMDB0003646). ALOGPS logP = -1.2. The Metabolomics Innovation Centre, 2025. View Source
